molecular formula C20H20N4O B2891570 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide CAS No. 1795087-02-3

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide

Cat. No.: B2891570
CAS No.: 1795087-02-3
M. Wt: 332.407
InChI Key: HDXXZQZUNCAGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound’s molecular weight is 162.2316 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines : This study reports the synthesis of compounds similar to the queried chemical. These structures are capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II) and can deliver nitric oxide to biological sites such as tumors (Yang et al., 2017).

  • Three-Component Synthesis of Functionalized Pyrrolo[3,4-c]quinolin-1-ones : This research developed a one-pot synthesis method for structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives, which could be useful for diversity-oriented synthesis (Yu et al., 2015).

Biological and Pharmacological Applications

  • Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase : This study discovered a series of 3-quinoline carboxamides as potent and highly selective inhibitors of ATM kinase, with potential therapeutic applications (Degorce et al., 2016).

  • Design, Synthesis, and Evaluation in vitro of Quinoline-8-Carboxamides : This research focused on designing quinoline-8-carboxamides as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is significant in drug design due to its wide range of therapeutic activities (Lord et al., 2009).

Sensor Development and Analytical Chemistry

  • A Highly Selective Turn-On Chemosensor for Monitoring Zn2+ Concentrations : This study developed a chemosensor using a compound similar to the queried chemical, which demonstrated significant fluorescence enhancement in the presence of Zn2+ in aqueous solution, useful for detecting and quantifying Zn2+ in biological and water samples (Park et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery and development. Given its complex structure, it could be a candidate for the development of new drugs or therapies .

Properties

IUPAC Name

2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-8-9-15-5-4-6-17(19(15)22-14)20(25)23-16-10-12-24(13-16)18-7-2-3-11-21-18/h2-9,11,16H,10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXXZQZUNCAGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=CC=CC=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.